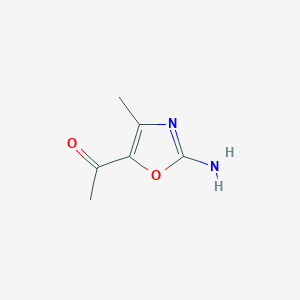
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone
Vue d'ensemble
Description
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone, also known as AMOE, is an organic compound with a molecular formula of C5H8N2O2. It is a white crystalline powder that is soluble in water and ethanol. AMOE has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. In particular, 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical and Physiological Effects:
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has been shown to have various biochemical and physiological effects. In addition to its antimicrobial and antitumor properties, it has been reported to have anti-inflammatory and analgesic effects. Studies have also shown that 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone can affect neurotransmitter levels in the brain, leading to changes in behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under various conditions. It has also been shown to have low toxicity, making it safe for use in cell and animal studies. However, there are also some limitations to using 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its effects on humans are not yet known, which limits its potential for use in clinical trials.
Orientations Futures
There are several future directions for research on 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone. One area of focus could be on its potential as an antitumor agent. Further studies could investigate its mechanism of action and its efficacy in different types of cancer. Another area of research could be on its effects on the central nervous system. Studies could investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, studies could investigate the potential of 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone as a drug delivery system, as its low toxicity and stability make it a promising candidate for this application.
Applications De Recherche Scientifique
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to have antimicrobial properties and has been tested against various bacteria and fungi. In addition, 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has been investigated for its potential as an antitumor agent. Studies have shown that 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
191399-17-4 |
|---|---|
Nom du produit |
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone |
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
1-(2-amino-4-methyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(4(2)9)10-6(7)8-3/h1-2H3,(H2,7,8) |
Clé InChI |
SBPLNUCGSRCYMT-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=N1)N)C(=O)C |
SMILES canonique |
CC1=C(OC(=N1)N)C(=O)C |
Synonymes |
Ethanone, 1-(2-amino-4-methyl-5-oxazolyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

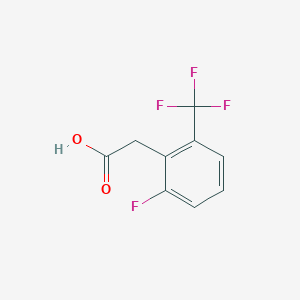
![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)
![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)
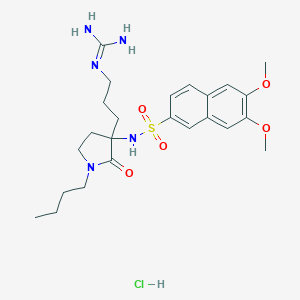


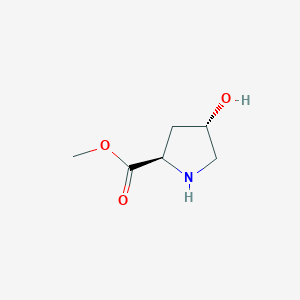

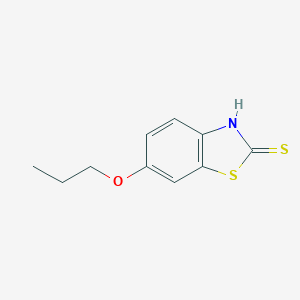
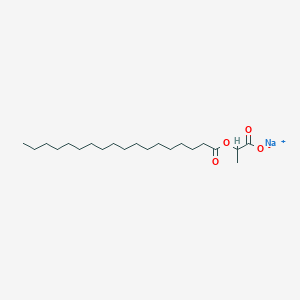
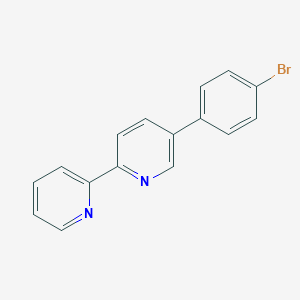
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)

![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)